molecular formula C12H12N2O5 B2473077 N'-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)ethanediamide CAS No. 2320924-55-6

N'-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)ethanediamide

Cat. No.: B2473077
CAS No.: 2320924-55-6
M. Wt: 264.237
InChI Key: YWGFKWPCKAPKMP-UHFFFAOYSA-N
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Description

N’-(2-{[2,2’-bifuran]-5-yl}-2-hydroxyethyl)ethanediamide is a chemical compound that has garnered attention in scientific research due to its unique structure and potential applications. This compound features a bifuran moiety, which is known for its interesting chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(2-{[2,2’-bifuran]-5-yl}-2-hydroxyethyl)ethanediamide typically involves the reaction of 2,2’-bifuran with ethanediamide under specific conditions. One common method involves the use of microwave-assisted synthesis, which has been shown to be effective in producing amide derivatives containing furan rings . The reaction is carried out in the presence of coupling reagents such as DMT/NMM/TsO− or EDC, and the reaction conditions are optimized for time, solvent, and substrate amounts .

Industrial Production Methods

While specific industrial production methods for N’-(2-{[2,2’-bifuran]-5-yl}-2-hydroxyethyl)ethanediamide are not well-documented, the general principles of microwave-assisted synthesis and the use of effective coupling reagents can be applied on a larger scale. The scalability of these methods makes them suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

N’-(2-{[2,2’-bifuran]-5-yl}-2-hydroxyethyl)ethanediamide undergoes various chemical reactions, including:

    Oxidation: The bifuran moiety can be oxidized to form different products.

    Reduction: Reduction reactions can modify the functional groups attached to the bifuran ring.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reaction conditions vary depending on the desired product but typically involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the bifuran moiety can lead to the formation of bifuran-2,5-dicarboxylic acid derivatives .

Scientific Research Applications

N’-(2-{[2,2’-bifuran]-5-yl}-2-hydroxyethyl)ethanediamide has several scientific research applications:

Mechanism of Action

The mechanism by which N’-(2-{[2,2’-bifuran]-5-yl}-2-hydroxyethyl)ethanediamide exerts its effects involves interactions with specific molecular targets. The bifuran moiety can interact with enzymes and receptors, influencing various biochemical pathways. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that the compound may modulate enzyme activity and receptor binding .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-(2-{[2,2’-bifuran]-5-yl}-2-hydroxyethyl)ethanediamide is unique due to its specific combination of a bifuran moiety with an ethanediamide group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

IUPAC Name

N'-[2-[5-(furan-2-yl)furan-2-yl]-2-hydroxyethyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O5/c13-11(16)12(17)14-6-7(15)8-3-4-10(19-8)9-2-1-5-18-9/h1-5,7,15H,6H2,(H2,13,16)(H,14,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWGFKWPCKAPKMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=CC=C(O2)C(CNC(=O)C(=O)N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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